molecular formula C17H23N3Si B100264 N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline CAS No. 18057-53-9

N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline

Cat. No. B100264
CAS RN: 18057-53-9
M. Wt: 297.5 g/mol
InChI Key: VMZIPQJZZXSLRV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline (DPTS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPTS is a photochromic compound that can undergo reversible color changes upon exposure to light. This property makes it a useful tool in various applications, including molecular switches, optical storage devices, and sensors. In

Mechanism of Action

The photochromic properties of N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline are due to its molecular structure, which contains an azobenzene group. Upon exposure to light, the azobenzene group undergoes a cis-trans isomerization, leading to a change in the molecular structure and color of N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline. The mechanism of this process is complex and involves multiple steps, including the absorption of light, energy transfer, and isomerization.
Biochemical and Physiological Effects
N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a potentially useful tool in biological imaging studies. N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has also been used in drug delivery systems, where it can be used to release drugs in response to light.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has several advantages for use in lab experiments, including its reversible photochromic properties, biocompatibility, and non-toxicity. However, there are also limitations to its use, including the complex synthesis process, the need for specialized equipment for photochromic studies, and the limited availability of pure N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline.

Future Directions

There are several potential future directions for N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline research. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the use of N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline in new applications, such as in the development of new drug delivery systems or in the study of protein-protein interactions. Finally, there is potential for the development of new photochromic compounds based on the structure of N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline, which could have even more unique properties and applications.
Conclusion
In conclusion, N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline (N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline) is a unique chemical compound with photochromic properties that have found use in various scientific research fields. Its reversible color changes upon exposure to light make it a useful tool in molecular switches, optical storage devices, sensors, and biological imaging studies. While there are limitations to its use, there is potential for the development of new synthesis methods and applications in the future.

Synthesis Methods

The synthesis of N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline involves multiple steps, starting with the reaction of N,N-dimethylaniline with p-nitrobenzene diazonium salt to form N,N-dimethyl-4-nitrosoaniline. The reaction of this compound with trimethylsilyl chloride produces N,N-dimethyl-4-trimethylsilyloxyaniline, which is then reacted with phenylhydrazine to form N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline. The overall process is complex and requires careful control of reaction conditions and purification steps to obtain high yields of pure N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline.

Scientific Research Applications

N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has found use in various scientific research fields due to its unique photochromic properties. It can be used as a molecular switch in optical storage devices, where it can be switched between two states by exposing it to different wavelengths of light. N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has also been used as a sensor for detecting metal ions and other analytes. In addition, N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline has been used in biological imaging studies, where it can be used to track the movement of specific molecules in living cells.

properties

CAS RN

18057-53-9

Product Name

N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline

Molecular Formula

C17H23N3Si

Molecular Weight

297.5 g/mol

IUPAC Name

N,N-dimethyl-4-phenyldiazenyl-3-trimethylsilylaniline

InChI

InChI=1S/C17H23N3Si/c1-20(2)15-11-12-16(17(13-15)21(3,4)5)19-18-14-9-7-6-8-10-14/h6-13H,1-5H3

InChI Key

VMZIPQJZZXSLRV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)[Si](C)(C)C

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)[Si](C)(C)C

synonyms

N,N-Dimethyl-4-phenylazo-3-(trimethylsilyl)aniline

Origin of Product

United States

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